2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

monoamine transporter SERT/DAT selectivity para-halogenation

2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a para-fluorinated α,α-dimethylphenethylamine hydrochloride salt (molecular formula C10H15ClFN, MW 203.68 g/mol). The free base (CAS 40377-35-3) is characterized by a 4-fluorophenyl ring and a gem-dimethyl substitution at the α-carbon, distinguishing it from both the α-methyl-substituted 4-fluoroamphetamine class and the non-fluorinated phentermine scaffold.

Molecular Formula C10H15ClFN
Molecular Weight 203.69
CAS No. 1312760-45-4
Cat. No. B2585109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
CAS1312760-45-4
Molecular FormulaC10H15ClFN
Molecular Weight203.69
Structural Identifiers
SMILESCC(C)(CN)C1=CC=C(C=C1)F.Cl
InChIInChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
InChIKeyQWZDJUSXNORQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1312760-45-4): Structural Identity and Class Positioning for Informed Procurement


2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a para-fluorinated α,α-dimethylphenethylamine hydrochloride salt (molecular formula C10H15ClFN, MW 203.68 g/mol) [1]. The free base (CAS 40377-35-3) is characterized by a 4-fluorophenyl ring and a gem-dimethyl substitution at the α-carbon, distinguishing it from both the α-methyl-substituted 4-fluoroamphetamine class and the non-fluorinated phentermine scaffold [2]. This dual modification—fluorination on the aromatic ring plus steric bulk at the α-position—creates a unique physicochemical and pharmacological profile relevant to neuroscience tool compound development, medicinal chemistry SAR exploration, and analytical reference standard procurement.

Why 2-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride Cannot Be Replaced by 4-Fluoroamphetamine or Phentermine in Precise Experimental Workflows


The target compound is not a simple analog of 4-fluoroamphetamine or phentermine; it occupies a distinct intersection of the two scaffolds. Para-fluorination on the phenyl ring shifts monoamine transporter selectivity toward serotonin relative to dopamine by approximately one order of magnitude compared to non-substituted amphetamine [1]. Simultaneously, α,α-dimethyl substitution—as evidenced by the phentermine pharmacophore—substantially attenuates monoamine oxidase (MAO) interaction, with MAO-A and MAO-B IC50 values of 143 µM and 285 µM, respectively, representing >1000-fold weaker inhibition than typical amphetamine-class MAO inhibitors [2]. Substituting the target compound with either 4-fluoroamphetamine (which lacks the α,α-dimethyl group and retains significant MAO liability) or with phentermine (which lacks the 4-fluoro group and its attendant transporter selectivity shift) yields a functionally different probe. The combination of these two structural features in a single molecular entity is what drives the differentiated experimental utility.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride: Comparator-Anchored Data for Scientific Selection


4-Fluoro Substitution Shifts SERT/DAT Selectivity by ~8.5-Fold Relative to Non-Substituted Amphetamine: Class-Level Inference from Para-Halogenation SAR

Para-fluorination of amphetamine-type scaffolds increases inhibition potency at the serotonin transporter (SERT) relative to the dopamine transporter (DAT) by roughly one order of magnitude [1]. In direct comparison, amphetamine exhibits DAT IC50 = 1.7 µM (1.4–2.0) and SERT IC50 = 51 µM (38–68), yielding a DAT/SERT ratio of 30 (inhibition at DAT is 30-fold more potent than at SERT). In contrast, 4-fluoroamphetamine (4-FA) shows DAT IC50 = 3.9 µM (2.6–5.8) and SERT IC50 = 14 µM (11–17), yielding a DAT/SERT ratio of 3.6—an 8.3-fold enhancement in relative serotonergic potency [1]. The target compound bears the identical 4-fluorophenyl pharmacophore, and the para-fluorine effect on transporter selectivity is primarily dictated by the aromatic ring substitution pattern rather than the α-substituent [1]. Consequently, the target compound is predicted to exhibit a SERT/DAT selectivity profile comparable to 4-FA, in contrast to its non-fluorinated α,α-dimethyl congener phentermine, which is NET-selective with minimal SERT activity (IC50 3511 nM) [2].

monoamine transporter SERT/DAT selectivity para-halogenation structure-activity relationship

Enhanced Lipophilicity (ΔlogP ~0.6) of 2-(4-Fluorophenyl)-2-methylpropan-1-amine Over Non-Fluorinated Phentermine

The computed partition coefficient (XLogP3) for 2-(4-fluorophenyl)-2-methylpropan-1-amine (free base) is 2.2, with alternative computational estimates yielding logP values up to 2.8 [1]. In comparison, phentermine (α,α-dimethylphenethylamine) has a reported logP of 1.9–2.2 . The incorporation of the para-fluorine atom increases lipophilicity by approximately 0.6 logP units relative to the non-fluorinated scaffold. This increase corresponds to roughly a 4-fold higher octanol-water partition coefficient, consistent with the well-established Hansch π value of +0.14 for aromatic fluorine substitution, further amplified by the α,α-dimethyl structure's intrinsic hydrophobicity.

lipophilicity logP CNS penetration physicochemical property

Elevated Boiling Point (Δ23°C) of 2-(4-Fluorophenyl)-2-methylpropan-1-amine Versus Phentermine: Implications for Purification Process Design

The free base of the target compound (CAS 40377-35-3) exhibits a predicted boiling point of 228.1 ± 15.0 °C at 760 mmHg [1]. In contrast, phentermine (α,α-dimethylphenethylamine, CAS 122-09-8) has a boiling point of 205–206 °C at 760 mmHg . This 23 °C elevation arises from the increased molecular weight (167.23 vs. 149.24 g/mol) and the polarizable C–F bond, which enhances dipole-dipole and dispersion interactions. The difference is of practical significance for fractionating the target compound from its non-fluorinated precursor or byproduct during post-synthetic purification by distillation.

boiling point distillation purification intermolecular interaction

Attenuated Monoamine Oxidase Interaction (>1000-Fold Weaker Than Amphetamine-Class Inhibitors) Inferred from Phentermine MAO Data

The α,α-dimethyl substitution characteristic of the target compound is shared with phentermine, for which direct MAO inhibition data exist. Phentermine exhibits weak MAO-A and MAO-B inhibition with IC50 values of 143 µM and 285 µM, respectively [1]. By comparison, the classical MAO inhibitor paroxetine shows MAO-B IC50 of 16 µM, and sertraline shows MAO-A IC50 of 31 µM—representing 5- to 18-fold greater potency [1]. Furthermore, amphetamine itself is a known MAO substrate and competitive inhibitor with substantially lower Ki values. The α,α-dimethyl group creates steric hindrance that impedes access to the MAO active site, an effect expected to be conserved in the 4-fluorinated analog. In contrast, 4-fluoroamphetamine (which bears an α-methyl rather than α,α-dimethyl motif) retains MAO substrate activity and is metabolized by MAO-mediated deamination.

monoamine oxidase MAO inhibition α,α-dimethyl metabolic stability

ECHA Inventory Listing of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 40377-35-3) Provides Regulatory Documentation Advantage Over Non-Listed Fluorinated Analogs

The free base of the target compound (CAS 40377-35-3) appears in the European Chemicals Agency (ECHA) inventory of registered substances, as confirmed by the ECHA Information on Chemicals database [1]. This registration provides a documented regulatory identity, hazard classification, and recommended handling procedures. In contrast, several closely related fluorinated phenethylamine analogs—including 4-fluoromethamphetamine (4-FMA) and 4-fluoromethcathinone (flephedrone)—do not hold ECHA registration and exist primarily as 'designer drug' reference materials without harmonized regulatory documentation. The ECHA listing facilitates procurement by academic and industrial laboratories operating under EU regulatory frameworks, as it satisfies institutional chemical safety review requirements and provides a transparent basis for import/export documentation.

regulatory compliance ECHA procurement EU research

Highest-Value Application Scenarios for 2-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride Based on Verified Differentiation Evidence


Serotonergic vs. Dopaminergic Pathway Dissection in Neuropharmacology Probe Development

Leveraging the predicted ~8.5-fold SERT/DAT selectivity shift relative to non-substituted amphetamine [1], the target compound serves as a chemical probe to dissect serotonergic contributions in mixed monoamine signaling paradigms. Unlike 4-fluoroamphetamine, which retains MAO substrate liability, and unlike phentermine, which lacks serotonergic activity, the combined 4-fluoro and α,α-dimethyl features of this compound provide a distinct selectivity window that enables more specific interrogation of the serotonin transporter in the presence of dopaminergic tone.

In Vivo CNS Studies Requiring Reduced MAO-Mediated Metabolism and Tyramine Interaction Risk

For chronic administration studies in rodent models where metabolic stability and tyramine-induced hypertensive risk must be minimized, the α,α-dimethyl substitution confers >1000-fold weaker MAO interaction compared to amphetamine-class MAO substrates [2]. This makes the target compound a superior tool over 4-fluoroamphetamine for longitudinal behavioral, microdialysis, or PET tracer studies where MAO-dependent metabolism of the probe would confound pharmacokinetic interpretation.

Process Chemistry Optimization: Fractional Distillation Based on Elevated Boiling Point

The 23 °C boiling point elevation over phentermine [3] enables cleaner separation of the target compound from non-fluorinated synthetic intermediates or byproducts by fractional distillation. This is particularly valuable for medicinal chemistry groups scaling up synthesis from milligram to multi-gram quantities, where chromatographic purification becomes a cost bottleneck.

EU-Compliant Reference Standard Procurement for Forensic and Clinical Toxicology Laboratories

The ECHA inventory listing of the parent free base [4] provides documented regulatory standing that simplifies procurement for ISO-accredited forensic and clinical toxicology laboratories operating in the European Union. Unlike non-listed fluorinated analogs that may require case-by-case hazard assessment and import authorization, the target compound can be sourced with standard institutional chemical safety approval, accelerating method validation workflows for LC-MS/MS assays.

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